N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-(4-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions . The specific synthetic route and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
N-(4-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce hydrazine derivatives .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a ligand to form stable complexes with transition metal ions, which can be studied for their catalytic properties . In biology, Schiff base hydrazones, including this compound, have been investigated for their potential as enzyme inhibitors and antimicrobial agents . In medicine, these compounds are explored for their pharmacological properties, including anti-inflammatory and anticancer activities . Additionally, the compound’s unique structure makes it a valuable tool for studying molecular interactions and mechanisms of action in various biological systems .
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its ability to form stable complexes with metal ions and interact with biological molecules. The compound’s hydrazone moiety allows it to bind to metal ions, which can then participate in catalytic reactions or inhibit enzyme activity . The molecular targets and pathways involved in its biological effects are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
N-(4-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE can be compared to other Schiff base hydrazones, such as N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide . These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H23N3O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H23N3O5S/c1-26(32(28,29)20-7-5-4-6-8-20)19-12-10-18(11-13-19)23(27)25-24-16-17-9-14-21(30-2)22(15-17)31-3/h4-16H,1-3H3,(H,25,27)/b24-16+ |
InChI Key |
BKKSJYWURUEGIB-LFVJCYFKSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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